molecular formula C10H21ClO4S B13473024 3-(2-Isopropoxyethoxy)-2,2-dimethylpropane-1-sulfonyl chloride

3-(2-Isopropoxyethoxy)-2,2-dimethylpropane-1-sulfonyl chloride

Cat. No.: B13473024
M. Wt: 272.79 g/mol
InChI Key: RCKAQRMNNMMJRI-UHFFFAOYSA-N
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Description

3-(2-Isopropoxyethoxy)-2,2-dimethylpropane-1-sulfonyl chloride is a chemical compound with a complex structure that includes an isopropoxyethoxy group, a dimethylpropane backbone, and a sulfonyl chloride functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Isopropoxyethoxy)-2,2-dimethylpropane-1-sulfonyl chloride typically involves multiple steps. One common method starts with the preparation of the intermediate 3-(2-Isopropoxyethoxy)-2,2-dimethylpropane-1-ol. This intermediate is then reacted with thionyl chloride (SOCl2) under controlled conditions to introduce the sulfonyl chloride group .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure. This method enhances the yield and purity of the final product while minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

3-(2-Isopropoxyethoxy)-2,2-dimethylpropane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sulfonamide Derivatives: Formed when reacted with amines.

    Sulfonate Ester Derivatives: Formed when reacted with alcohols.

    Sulfonic Acid: Formed through hydrolysis.

Scientific Research Applications

3-(2-Isopropoxyethoxy)-2,2-dimethylpropane-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as a reagent for the synthesis of sulfonamide and sulfonate ester derivatives, which are important in medicinal chemistry.

    Biology: Employed in the modification of biomolecules to study protein function and interactions.

    Medicine: Potential use in the development of new pharmaceuticals due to its ability to form stable sulfonamide bonds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Isopropoxyethoxy)-2,2-dimethylpropane-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity allows it to form stable sulfonamide and sulfonate ester bonds, which are crucial in various chemical and biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Isopropoxyethoxy)-2,2-dimethylpropane-1-sulfonyl chloride is unique due to its combination of a sulfonyl chloride group with an isopropoxyethoxy-dimethylpropane backbone.

Properties

Molecular Formula

C10H21ClO4S

Molecular Weight

272.79 g/mol

IUPAC Name

2,2-dimethyl-3-(2-propan-2-yloxyethoxy)propane-1-sulfonyl chloride

InChI

InChI=1S/C10H21ClO4S/c1-9(2)15-6-5-14-7-10(3,4)8-16(11,12)13/h9H,5-8H2,1-4H3

InChI Key

RCKAQRMNNMMJRI-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCOCC(C)(C)CS(=O)(=O)Cl

Origin of Product

United States

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